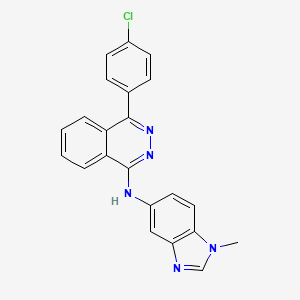
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are known for their ability to modulate the activity of the JAK-STAT signaling pathway. This pathway plays a crucial role in regulating immune responses, and dysregulation of JAK-STAT signaling has been implicated in various autoimmune and inflammatory diseases.
作用機序
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound can modulate immune responses and reduce inflammation. It has been shown to be selective for JAK3, which is primarily expressed in immune cells, and has minimal effects on other JAK isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cytokine production, modulation of T cell differentiation, and reduction of leukocyte migration. It has also been shown to have effects on bone metabolism and angiogenesis.
実験室実験の利点と制限
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine has several advantages for use in lab experiments, including its selectivity for JAK3 and its well-characterized mechanism of action. However, its effects on immune responses may also limit its use in certain experimental settings, and its potential side effects on other physiological processes must be taken into consideration.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine. One area of interest is the potential use of JAK inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune and inflammatory diseases. Another area of interest is the development of more selective JAK inhibitors that can target specific isoforms for more precise modulation of immune responses. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound and other JAK inhibitors in clinical settings.
合成法
The synthesis of 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-chlorophenyl)-1-phthalazinamine, which is then reacted with 1-methyl-1H-benzimidazole-5-carboxylic acid to yield the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)-1-phthalazinamine has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(1-methylbenzimidazol-5-yl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c1-28-13-24-19-12-16(10-11-20(19)28)25-22-18-5-3-2-4-17(18)21(26-27-22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCJSTHCXSMVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate](/img/structure/B5421430.png)
![7-(3,4-difluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5421440.png)
![2-[2-(2-hydroxyethoxy)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5421445.png)
![4-[2-(allyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5421459.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5421463.png)
![ethyl 1-[2-(3-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5421470.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5421477.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5421479.png)
![N-(4-bromophenyl)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5421485.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5421493.png)

![N-(5-chloro-2-pyridinyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421511.png)
![methyl 5-methyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5421514.png)
![4-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5421538.png)
